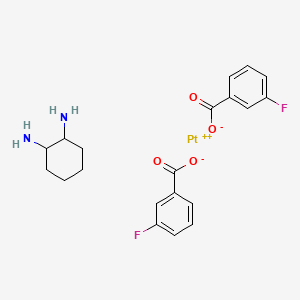

cis-Pt-Mfba

説明

特性

CAS番号 |

93557-19-8 |

|---|---|

分子式 |

C20H22F2N2O4Pt |

分子量 |

587.5 g/mol |

IUPAC名 |

cyclohexane-1,2-diamine;3-fluorobenzoate;platinum(2+) |

InChI |

InChI=1S/2C7H5FO2.C6H14N2.Pt/c2*8-6-3-1-2-5(4-6)7(9)10;7-5-3-1-2-4-6(5)8;/h2*1-4H,(H,9,10);5-6H,1-4,7-8H2;/q;;;+2/p-2 |

InChIキー |

UVUMHCJNQAWVTE-UHFFFAOYSA-L |

SMILES |

C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2] |

正規SMILES |

C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2] |

同義語 |

cis-Pt(II)(DDH)bis(metafluorobenzoic acid) cis-Pt-MFBA |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

cis-Pt-Mfba belongs to a class of halogenated arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with two structurally similar compounds:

Table 1: Structural and Physicochemical Comparison

| Property | cis-Pt-Mfba (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 235.27 | 235.27* | 284.34* |

| Halogen Substituents | Br, Cl | Br, Cl | Br, 2×Cl |

| Log Po/w (XLOGP3) | 2.15 | ~2.1 (estimated) | ~3.0 (estimated) |

| Solubility | 0.24 mg/mL | Likely lower due to similar structure | Likely lower due to increased halogens |

| Synthetic Accessibility | 2.07 | Not reported | Not reported |

| Bioavailability Score | 0.55 | Likely similar | Potentially reduced due to higher mass |

* Molecular weights estimated based on structural analogs.

Key Findings:

Structural Impact on Lipophilicity :

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases its Log Po/w compared to cis-Pt-Mfba, enhancing membrane permeability but reducing aqueous solubility .

- cis-Pt-Mfba’s balanced halogenation (one Br, one Cl) optimizes both reactivity and solubility for catalytic applications.

Synthetic Considerations :

- cis-Pt-Mfba’s synthesis uses a Pd catalyst, a common method for arylboronic acids. In contrast, more halogenated analogs may require harsher conditions or specialized ligands, increasing production complexity .

Research Implications and Limitations

- Functional Similarities : All three compounds are likely used in cross-coupling reactions, but cis-Pt-Mfba’s moderate properties make it preferable for drug discovery pipelines requiring balanced absorption and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。